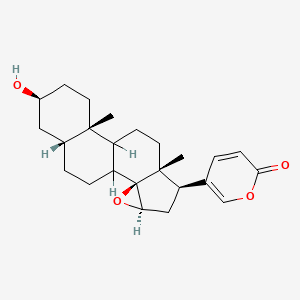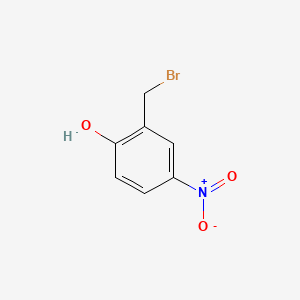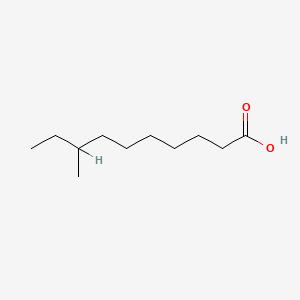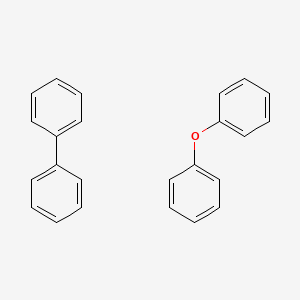
Bis(ethylenedithio)tetrathiafulvalene
Descripción general
Descripción
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is an organic superconducting polymer that is used as an electron donor with a superconducting transition temperature (Tc) of 10K .
Synthesis Analysis
The synthesis of BEDT-TTF involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo [4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection .Molecular Structure Analysis
The optimized structure of a BEDT-TTF monomer is close to the experimental one within errors of 0.02 Å and 0.5 deg in bond length and angle, respectively, except the ethylene group .Chemical Reactions Analysis
The synthesis of BEDT-TTF involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo [4,5-b]1,4-dithiin-2-thiones .Physical And Chemical Properties Analysis
The crystal structures of BEDT-TTF charge-transfer salts have been studied . The electronic and geometrical structures of BEDT-TTF molecules have also been studied using ab initio molecular orbital methods .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Applications
Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or ET, is a sulfur-rich organic compound that has garnered significant attention in the field of materials science due to its unique electronic properties. Below is a detailed analysis of six distinct scientific research applications of BEDT-TTF, each within its own dedicated section.
Organic Superconductors: BEDT-TTF is renowned for its role in the development of organic superconductors. When paired with appropriate counterions, BEDT-TTF can form charge-transfer salts that exhibit superconductivity at low temperatures. The study of these materials provides insights into unconventional superconductivity mechanisms, potentially paving the way for new superconducting materials that operate at higher temperatures .
Molecular Electronics: The molecule’s ability to donate electrons makes it a prime candidate for use in molecular electronics. BEDT-TTF-based compounds can be engineered to form molecular junctions, transistors, and other electronic components at the nanoscale, contributing to the advancement of ultra-miniaturized electronic devices .
Non-linear Optical Materials: BEDT-TTF derivatives have been explored for their non-linear optical properties, which are essential for applications like optical switching, modulation, and frequency conversion. These materials can be tailored to exhibit large polarizabilities and hyperpolarizabilities, which are crucial parameters for non-linear optical applications .
Paramagnetic Conductors: By synthesizing BEDT-TTF with manganese-containing complexes, researchers can create novel paramagnetic conductors. These materials exhibit both conductivity and magnetic properties, making them suitable for spintronic devices, where the spin of electrons is exploited alongside their charge .
Organic–Inorganic Hybrid Materials: BEDT-TTF is used to create organic–inorganic hybrid materials that combine the flexibility and functionality of organic molecules with the stability and electronic properties of inorganic components. Such hybrids can exhibit metallic conductivity and antiferromagnetic properties, offering a new class of materials for various technological applications .
Mecanismo De Acción
Target of Action
Bis(ethylenedithio)tetrathiafulvalene, also known as BEDT-TTF, primarily targets the electronic and geometrical structures of molecules . It is used as an electron donor in various applications . The compound’s primary role is to donate electrons, which is crucial in many chemical reactions and processes.
Mode of Action
Bis(ethylenedithio)tetrathiafulvalene interacts with its targets by donating electrons . This electron donation results in changes in the electronic states of the molecules it interacts with . The ground state of the molecules shows various phases such as antiferromagnetic, charge ordering, and paramagnetic ones, controlled by long-range interactions .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of superconducting salts based on ttf type donors containing a heteroatom such as sulfur, selenium, oxygen, etc .
Pharmacokinetics
It’s worth noting that the solubility of the compound in usual organic solvents is remarkably improved without changing the electron donating ability, and good thin films are formed by the solution cast method .
Result of Action
The molecular and cellular effects of Bis(ethylenedithio)tetrathiafulvalene’s action primarily involve changes in the electronic states of the molecules it interacts with . The compound’s electron-donating ability can lead to the formation of superconducting salts , and it’s used in the fabrication of a hybrid organic change generation layer which can potentially be used in the development of tandem organic light emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of Bis(ethylenedithio)tetrathiafulvalene can be influenced by environmental factors. For instance, the use of halobenzenes gives 4:1 metallic or superconducting salts with tris(oxalato)gallate . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVNLYDXCIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348249 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66946-48-3 | |
| Record name | Bis(ethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bis(ethylenedithio)tetrathiafulvalene?
A1: The molecular formula of BEDT-TTF is C10H8S8, and its molecular weight is 384.6 g/mol. []
Q2: What are the key structural features of BEDT-TTF?
A2: BEDT-TTF consists of a central tetrathiafulvalene (TTF) core with two ethylenedithio (-SCH2CH2S-) substituents attached to the central carbon atoms. [] This structure allows BEDT-TTF to act as an electron donor, forming stable radical cation salts with various anions.
Q3: Which spectroscopic techniques are commonly used to characterize BEDT-TTF and its salts?
A3: Researchers utilize a variety of spectroscopic techniques to characterize BEDT-TTF and its salts. These include:
- Raman spectroscopy: Provides information about the vibrational modes of the molecule and can be used to determine the degree of charge transfer in ET salts. [, , ]
- Infrared (IR) spectroscopy: Offers insights into the vibrational modes and functional groups present in the molecule. [, , ]
- Electron paramagnetic resonance (EPR): Used to study the presence and behavior of unpaired electrons in radical cation salts, providing information about magnetic properties and charge distribution. [, , , ]
- Nuclear magnetic resonance (NMR): Particularly 13C NMR, can be used to investigate electron correlation in BEDT-TTF salts. []
Q4: What makes bis(ethylenedithio)tetrathiafulvalene a suitable building block for molecular conductors?
A4: BEDT-TTF readily donates electrons, forming stable radical cation salts with a diverse range of anions. [] The planar structure of the TTF core facilitates the formation of stacked structures, promoting electron delocalization and conductivity within the material. []
Q5: How does the choice of anion influence the properties of BEDT-TTF salts?
A5: The anion plays a crucial role in determining the packing arrangement of BEDT-TTF molecules within the crystal lattice, directly impacting the electronic band structure and conductivity of the resulting salt. [, , , , , ] Different anions lead to variations in the dimensionality of the electronic structure (one-dimensional, two-dimensional), influencing properties such as conductivity and the potential for superconductivity. []
Q6: What are some examples of anions used to synthesize conducting or superconducting BEDT-TTF salts?
A6: A wide range of anions have been explored, including:
- Halides: I3- [, ], IBr2- [], ClO4- [, ]
- Metal complexes: [Cu(NCS)2]- [, , ], [Ag(CN)2]- [], [Au(SCN)2]- [], [Fe(C2O4)3]3- [, , , , ], [Cr(C2O4)3]3- [, , ]
- Organic anions: [Ni(tdas)2]- (tdas = 1,2,5-thiadiazole-3,4-dithiolate) [], [Cr(C2O4)2(2,2′-bipyridine)]- []
Q7: What types of structural motifs are observed in BEDT-TTF salts?
A7: The packing arrangement of BEDT-TTF molecules in the solid state is diverse and influences the conducting properties. Common motifs include:
- κ-phase: Characterized by face-to-face dimers of BEDT-TTF molecules arranged in a specific manner. This packing motif is often associated with superconductivity. [, , , ]
- β-phase: Features stacks of BEDT-TTF molecules. [, ]
- θ-phase: BEDT-TTF molecules form a characteristic arrangement that can lead to charge disproportionation. [, ]
- α-phase: Displays a distinct packing arrangement that can exhibit charge ordering transitions. [, , ]
Q8: How does pressure affect the conductivity of BEDT-TTF salts?
A8: Applying pressure can induce a transition from a semiconducting to a superconducting state in some BEDT-TTF salts. This is exemplified by κ-(BEDT-TTF)2Cu[N(CN)2]Cl, which exhibits pressure-induced superconductivity. [] Pressure can modify the intermolecular distances and interactions within the crystal lattice, influencing the electronic band structure and facilitating the emergence of superconductivity.
Q9: How is computational chemistry used in the study of BEDT-TTF?
A9: Computational methods play a significant role in understanding the electronic structure and properties of BEDT-TTF salts.
- Density Functional Theory (DFT): Used to calculate electronic band structures, optimize molecular geometries, and estimate parameters like the effective Coulomb repulsion (U) between electrons. []
- Tight-binding calculations: Provide insights into the electronic band structure based on the arrangement of molecules in the crystal lattice. [, , , ]
Q10: How does modifying the structure of BEDT-TTF affect its properties?
A10: Researchers are actively exploring structural modifications to BEDT-TTF to fine-tune its electronic properties.
- Substituent effects: Introducing different substituents on the TTF core or modifying the ethylene bridges can alter the electron-donating ability, packing arrangements, and ultimately, the conductivity of the resulting salts. [, ]
- Chirality: Synthesizing chiral derivatives of BEDT-TTF opens up possibilities for exploring the influence of chirality on the packing arrangements and potential applications in chiral electronics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)


